molecular formula C8H5BrClIO B2872384 3-Chloro-4-iodophenacyl bromide CAS No. 1701815-08-8

3-Chloro-4-iodophenacyl bromide

Cat. No.: B2872384
CAS No.: 1701815-08-8
M. Wt: 359.39
InChI Key: ZVWGSPRJSYFWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-iodophenacyl bromide is an organic compound with the molecular formula C8H5BrClIO. It is a halogenated derivative of phenacyl bromide, characterized by the presence of chlorine and iodine atoms on the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 3-Chloro-4-iodophenacyl bromide typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-chloro-4-iodoacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-4-iodophenacyl bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-iodophenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodophenacyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of halogen atoms on the phenyl ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Chloro-4-iodophenacyl bromide can be compared with other halogenated phenacyl bromides, such as:

  • 3-Chloro-4-bromophenacyl bromide
  • 3-Iodo-4-chlorophenacyl bromide

These compounds share similar reactivity patterns but differ in the specific halogen atoms present on the phenyl ring. The unique combination of chlorine and iodine in this compound provides distinct reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWGSPRJSYFWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.